molecular formula C15H19ClFN3 B6448074 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine CAS No. 2549050-52-2

5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

Cat. No. B6448074
CAS RN: 2549050-52-2
M. Wt: 295.78 g/mol
InChI Key: XBASRSQSFWJNQZ-UHFFFAOYSA-N
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Description

Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . Azetidines, on the other hand, are a class of organic compounds that consist of a four-membered ring with three carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrroles has been a topic of interest in organic chemistry due to their presence in many biologically active compounds . One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with an amine . Azetidines can be synthesized through a variety of methods, including the reaction of amines with β-halo ketones .


Molecular Structure Analysis

The molecular structure of pyrroles is characterized by a five-membered aromatic ring, which includes a nitrogen atom . This gives pyrroles certain unique properties, such as the ability to participate in hydrogen bonding. Azetidines have a four-membered ring, which results in significant ring strain and can affect the compound’s reactivity .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . Azetidines can participate in reactions such as ring-opening reactions, which can be used to generate a variety of other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, pyrroles and azetidines are polar compounds due to the presence of a nitrogen atom. They can participate in hydrogen bonding, which can affect their solubility in different solvents .

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Pyrroles and azetidines are found in many biologically active compounds, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of pyrroles and azetidines is a vibrant field of research, with potential applications in areas such as medicinal chemistry and materials science . Future research will likely continue to explore new methods for synthesizing these compounds, as well as investigating their properties and potential applications .

properties

IUPAC Name

2-[1-(5-chloro-3-fluoropyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFN3/c16-12-4-14(17)15(18-5-12)20-8-13(9-20)19-6-10-2-1-3-11(10)7-19/h4-5,10-11,13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBASRSQSFWJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

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